molecular formula C11H15F2O3P B8427368 Diethyl 2,6-difluorobenzylphosphonate

Diethyl 2,6-difluorobenzylphosphonate

Cat. No. B8427368
M. Wt: 264.20 g/mol
InChI Key: JGOYACRTIFBLDG-UHFFFAOYSA-N
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Patent
US08846978B2

Procedure details

Diethyl 2,6-difluorobenzylphosphonate (2.00 g, 7.57 mmol) was dissolved in dry dichloromethane (20 mL). Bromotrimethylsilane (3.3 mL, 25 mmol) was added via syringe. The reaction was capped with a greased glass stopper and allowed to stir for 6 hours. The volatiles were removed under reduced pressure to yield a yellow oil. This was dissolved in 10:1 methanol:water (20 mL) and allowed to stir overnight. After removing the solvents, recrystallization in acetonitrile yielded a white crystalline solid (1.199 g, 76% yield). 1H NMR (400.14 MHz, DMSO) δ 7.29 (m), 7.04 (m, 2H), 2.96 (d, J=20.99 Hz, 2H). 31P {1H} NMR (161.97 MHz, DMSO): δ 19.51. Analysis calculated (found) %: C 40.40 (40.64), H 3.39 (3.34).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:3]=1[CH2:4][P:5](=[O:12])([O:9]CC)[O:6]CC.Br[Si](C)(C)C.O>ClCCl.CO>[F:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:3]=1[CH2:4][P:5](=[O:6])([OH:9])[OH:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(CP(OCC)(OCC)=O)C(=CC=C1)F
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
Br[Si](C)(C)C
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
to stir for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was capped with a greased glass stopper
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removing
CUSTOM
Type
CUSTOM
Details
the solvents, recrystallization in acetonitrile

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=C(CP(O)(O)=O)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.199 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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